molecular formula C15H21Br2ClO3 B12806198 Prepacifennol epoxide CAS No. 55304-01-3

Prepacifennol epoxide

Cat. No.: B12806198
CAS No.: 55304-01-3
M. Wt: 444.6 g/mol
InChI Key: AHEAISCIGHPMGI-UHFFFAOYSA-N
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Description

Prepacifennol epoxide is a specialized oxirane compound of significant interest in advanced organic chemistry and natural product research. As a three-membered cyclic ether, its defining feature is substantial ring strain, which makes it a highly reactive and versatile electrophile for various synthetic transformations . This high reactivity allows researchers to use it in ring-opening reactions with a diverse range of nucleophiles—including alcohols, amines, carboxylic acids, and carbon-based nucleophiles—to synthesize valuable β-hydroxy esters, β-amino alcohols, and other complex, functionalized molecules . Its primary research value lies in its role as a crucial synthetic intermediate for constructing stereochemically complex natural products, such as certain alkaloids and terpenoids, which often exhibit notable biological activity . The mechanism of action for its utility involves nucleophilic attack at the less-substituted carbon atom of the strained epoxide ring, typically following an SN2 pathway, leading to predictable regioselectivity and inversion of configuration . This controlled reactivity enables the precise assembly of molecular architectures. Potential research applications include exploring its use as a key building block in the total synthesis of bioactive natural products, investigating its behavior in epoxide-opening cascade reactions to form polycyclic ether structures, and studying its incorporation into novel polymers and materials science platforms . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

55304-01-3

Molecular Formula

C15H21Br2ClO3

Molecular Weight

444.6 g/mol

IUPAC Name

4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol

InChI

InChI=1S/C15H21Br2ClO3/c1-11(2)14(5-7(16)12(3,18)6-8(14)19)13(4)9(20-13)10-15(11,17)21-10/h7-10,19H,5-6H2,1-4H3

InChI Key

AHEAISCIGHPMGI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC(C(CC2O)(C)Cl)Br)C3(C(O3)C4C1(O4)Br)C)C

Origin of Product

United States

Structural Elucidation and Stereochemistry of Prepacifennol Epoxide

Determination of Absolute Configuration of Prepacifennol Epoxide

The absolute configuration of this compound has been established through rigorous spectroscopic analysis and comparison with related, structurally defined compounds. The definitive stereochemistry is captured in its formal IUPAC name: (1R,1'S,2R,4R,4'S,5'S,6R,7S)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol. This nomenclature precisely defines the spatial orientation of substituents at each of the eight chiral centers within the molecule.

The determination of the absolute configuration for complex molecules like this compound and its analogs typically relies on a combination of techniques:

Single-Crystal X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a precise map of electron density can be generated, revealing the exact position of each atom in space and thus establishing the absolute stereochemistry. nih.govresearchgate.net For many halogenated chamigrenes, X-ray crystallography of the natural product or a crystalline derivative has been the gold standard for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is primarily used for determining the connectivity of a molecule, advanced techniques such as the Mosher's ester analysis can be employed to deduce the absolute configuration of chiral alcohols. This involves forming diastereomeric esters with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and analyzing the differences in the 1H NMR chemical shifts of the resulting esters.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, or Cotton effect, is highly sensitive to the chiral nature of the molecule and can often be correlated with the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of compounds of known stereochemistry.

For this compound, the established configuration indicates a specific and complex arrangement of its bromine, chlorine, hydroxyl, and methyl groups around its spirocyclic and epoxide framework.

Detailed Conformational Analysis of this compound

The conformational freedom of this compound is significantly restricted due to its rigid polycyclic structure. The molecule is built upon a spiro[5.5]undecane core, where two six-membered rings are joined by a single common carbon atom. This spirocyclic junction, combined with the fused tricyclic system containing the epoxide and ether linkages, locks the molecule into a relatively fixed conformation.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric strain. However, the fusion to the spiro center and the presence of bulky substituents (bromine, chlorine, and methyl groups) can introduce distortions. The three-membered epoxide ring is inherently strained and planar. The conformational analysis of such a molecule involves understanding the spatial relationship between these rigid components.

Techniques used to study the conformation of complex molecules include:

Nuclear Overhauser Effect (NOE) NMR Spectroscopy : NOE experiments (such as NOESY or ROESY) are invaluable for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of different parts of the molecule and helping to confirm the chair-like conformations of the six-membered rings and the relative stereochemistry of the substituents.

Computational Modeling : Molecular mechanics and density functional theory (DFT) calculations are used to predict the lowest energy (most stable) conformations of a molecule. mdpi.com These theoretical models can calculate steric and electronic energies for different possible arrangements, providing insight into the preferred three-dimensional structure, which can then be compared with experimental NMR data.

The analysis for this compound would reveal a compact, globular structure where the substituents occupy specific axial or equatorial-like positions to minimize unfavorable steric interactions.

Characterization of Stereoisomeric Forms and Diastereomeric Relationships of this compound

This compound possesses eight stereocenters, which means that theoretically, there are 28 (or 256) possible stereoisomers. These stereoisomers can be classified as enantiomers or diastereomers.

Enantiomers : For every stereoisomer, there exists a non-superimposable mirror image, its enantiomer. The naturally occurring this compound is a single enantiomer. Its synthetic counterpart, if produced without chiral control, would likely be a racemic mixture (an equal mixture of both enantiomers).

Diastereomers : Stereoisomers that are not mirror images of each other are called diastereomers. Any of the other 254 possible stereoisomers of this compound are diastereomers of the natural product. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by techniques like chromatography. They also exhibit distinct spectroscopic data.

The isolation of a single stereoisomer from a natural source like Laurencia is a hallmark of biosynthesis, where enzymes operate with high stereospecificity. The characterization of diastereomeric relationships is crucial in structural elucidation to ensure the correct relative stereochemistry has been assigned. This is typically achieved by detailed analysis of NMR data, particularly proton-proton coupling constants (3JH,H), which are dependent on the dihedral angle between the protons, and NOE data, which reveals through-space proximities.

Advanced Spectroscopic Techniques for Structural Confirmation of this compound

The confirmation of the intricate structure of this compound relies on the synergistic application of several advanced spectroscopic techniques. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon framework and connectivity of organic molecules.

1H NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be complex, with signals for protons on the cyclohexane and epoxide rings typically appearing in distinct regions. The chemical shifts and coupling constants of these protons are diagnostic of their local electronic environment and spatial relationship to neighboring protons.

13C NMR Spectroscopy : This provides a count of the number of chemically distinct carbon atoms in the molecule. The presence of 15 signals would confirm the sesquiterpenoid nature. The chemical shifts indicate the type of carbon (e.g., C-O, C-Br, C-Cl, sp3 quaternary), providing direct evidence for the functional groups.

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular puzzle. COSY identifies coupled protons (H-C-C-H), while HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), allowing for the connection of different molecular fragments and the definitive placement of substituents on the carbon skeleton.

Representative 1H NMR Data for a Halogenated Chamigrane Epoxide Moiety (Note: This table is illustrative, based on typical values for related compounds, as specific experimental data for this compound is not publicly available.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C-O (alcohol)3.8 - 4.2dd~4, 11
H-C-Br4.1 - 4.5m-
H-C-Cl4.0 - 4.4dd~3, 9
H-C (epoxide)2.9 - 3.3d~4
H-C (epoxide)2.8 - 3.2d~4
CH31.1 - 1.8s-

Representative 13C NMR Data for a Halogenated Chamigrane Epoxide Skeleton (Note: This table is illustrative, based on typical values for related compounds, as specific experimental data for this compound is not publicly available.)

Carbon TypeChemical Shift (δ, ppm)
C (quaternary, spiro)45 - 55
C-O (alcohol)70 - 80
C-O (ether/epoxide)55 - 75
C-Br50 - 65
C-Cl60 - 70
CH320 - 30

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the precise mass of this compound, allowing for the unambiguous calculation of its molecular formula (C15H21Br2ClO3).

Isotope Pattern : The presence of bromine and chlorine atoms would be immediately evident from the characteristic isotopic pattern in the mass spectrum. Bromine has two abundant isotopes (79Br and 81Br in an ~1:1 ratio), and chlorine has two (35Cl and 37Cl in an ~3:1 ratio). A molecule containing two bromine atoms and one chlorine atom will exhibit a unique and predictable cluster of peaks for the molecular ion, confirming the halogen content.

Fragmentation Analysis : The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The way the molecule breaks apart upon ionization can help identify stable structural motifs and the location of functional groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch : A broad band around 3400-3500 cm-1, indicative of the hydroxyl group.

C-H stretch : Bands just below 3000 cm-1 for sp3 hybridized C-H bonds.

C-O stretch : Strong absorptions in the "fingerprint region" between 1050-1250 cm-1, corresponding to the C-O bonds of the alcohol, ether, and epoxide functionalities. The asymmetric stretching of the epoxide ring often appears near 1250 cm-1.

Together, these advanced spectroscopic methods provide a complete and detailed picture of the structure of this compound, allowing for its unambiguous identification and the assignment of its complex stereochemistry.

Biosynthesis of Prepacifennol Epoxide

Identification and Characterization of Biosynthetic Precursors to Prepacifennol Epoxide

The construction of complex terpenoid structures in nature begins with simple, universal five-carbon building blocks. The biosynthesis of this compound is no exception, originating from the isoprenoid pathway.

The universal C5 precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . semanticscholar.org These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com For sesquiterpenoid biosynthesis in organisms like red algae, the cytosolic MVA pathway is generally considered the primary source of these C5 units. researchgate.net

Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is combined with two molecules of IPP to form the C15 compound, farnesyl pyrophosphate (FPP) . nih.gov FPP is the direct and crucial precursor for the vast array of sesquiterpenoids, including the chamigrene skeleton of this compound. nih.govmdpi.com The cyclization of this linear precursor marks the first committed step towards the formation of the specific sesquiterpene scaffold. The immediate acyclic precursor to cyclization is FPP, which upon enzymatic action, yields the stable olefin intermediate, prepacifennol . This compound is then the direct substrate for the final epoxidation step.

Elucidation of Enzymatic Pathways Involved in this compound Formation

The transformation from the linear FPP to the final cyclized and oxidized product involves a cascade of highly specific enzymatic reactions. While not all enzymes in the this compound pathway have been isolated and characterized, their roles can be inferred from extensive studies on other terpenoid biosynthetic systems.

Isolation and Functional Characterization of Key Biosynthetic Enzymes

Two main classes of enzymes are pivotal in the biosynthesis of this compound:

Terpene Synthases (TPS): These enzymes, also known as terpene cyclases, are responsible for the intricate cyclization of FPP to form the characteristic spiro[5.5]undecane carbon framework of the chamigrene family, including prepacifennol. nih.gov Research into red algae has revealed that their genomes contain microbial-type terpene synthases rather than the typical plant TPSs. nih.govnih.gov While the specific TPS that produces prepacifennol has not yet been functionally characterized, studies on Laurencia pacifica have successfully identified other sesquiterpene synthases, confirming the presence and activity of this enzyme class in the organism. nih.govacs.org

Epoxidizing Enzymes (Oxygenases): The final step in the formation of this compound is the introduction of an epoxide functional group across a double bond in the prepacifennol intermediate. This type of reaction is commonly catalyzed by oxygenases, particularly cytochrome P450 monooxygenases (P450s) or, in some cases, flavin-dependent monooxygenases (FMOs) . rsc.orgnih.gov These enzymes are known to perform a wide range of oxidative modifications on terpenoid scaffolds. frontiersin.org The specific P450 or other oxygenase responsible for the epoxidation of prepacifennol remains to be identified.

Mechanistic Studies of Enzyme-Catalyzed Steps in this compound Biosynthesis

The enzymatic conversion of FPP to this compound involves two key mechanistic transformations:

FPP Cyclization: The reaction is initiated by the terpene synthase, which facilitates the removal of the pyrophosphate group from FPP. This generates a farnesyl carbocation. This highly reactive intermediate is then guided through a specific folding and a cascade of cyclization and rearrangement reactions within the enzyme's active site. The process involves the formation of a bisabolyl cation intermediate, which ultimately cyclizes and rearranges to form the defining spirocyclic structure of the chamigrene skeleton. The reaction is terminated by deprotonation to yield the stable olefin, prepacifennol.

Epoxidation of Prepacifennol: The subsequent epoxidation is proposed to be catalyzed by a P450 monooxygenase. In the typical P450 catalytic cycle, the enzyme's heme iron activates molecular oxygen (O₂). One oxygen atom is incorporated into the prepacifennol substrate to form the epoxide ring, while the other is reduced to a water molecule, a process that consumes a reducing equivalent, typically from NADPH. nih.gov

Co-factor Requirements and Reaction Mechanisms for this compound Biosynthetic Enzymes

The key enzymes in this pathway rely on specific co-factors to perform their catalytic functions:

Enzyme ClassCo-factor/Co-substrateRole of Co-factor
Terpene Synthase (TPS) Divalent Metal Ion (e.g., Mg²⁺)Facilitates the ionization of FPP by stabilizing the negatively charged pyrophosphate leaving group. nih.gov
Cytochrome P450 Monooxygenase (P450) NADPH, O₂NADPH provides the reducing equivalents (electrons), which are transferred via a P450 reductase to the P450 enzyme. O₂ is the oxygen source for the epoxidation.
Flavin-dependent Monooxygenase (FMO) FAD/FMN, NADPH/NADH, O₂FAD or FMN acts as a prosthetic group to activate O₂. NADPH or NADH provides the necessary reducing power. nih.gov

Characterization of Biosynthetic Intermediates Leading to this compound

The biosynthetic route from the basic C5 units to this compound proceeds through a series of increasingly complex intermediates.

IntermediateChemical FormulaMolar Mass ( g/mol )Role in Pathway
Isopentenyl pyrophosphate (IPP) C₅H₁₂O₇P₂246.09C5 building block
Dimethylallyl pyrophosphate (DMAPP) C₅H₁₂O₇P₂246.09C5 starter unit
Geranyl pyrophosphate (GPP) C₁₀H₂₀O₇P₂314.21C10 intermediate
Farnesyl pyrophosphate (FPP) C₁₅H₂₈O₇P₂382.33C15 precursor for cyclization
Bisabolyl cation C₁₅H₂₅⁺205.36Key carbocation intermediate in cyclization
Prepacifennol C₁₅H₂₄O220.35Direct precursor to the epoxide

Genetic Basis and Molecular Regulation of this compound Biosynthesis in Producer Organisms

The production of this compound is under tight genetic control, ensuring its synthesis occurs at the appropriate time and in response to specific environmental or developmental signals.

Genetic Basis: The core enzymes of the pathway, terpene synthases and P450s, are encoded by specific genes within the nuclear genome of the producing alga. nih.gov As noted, a distinctive feature of red algae is the presence of microbial-type terpene synthase genes, which suggests a unique evolutionary origin for terpenoid biosynthesis in these organisms compared to terrestrial plants. nih.govnih.gov These genes are often found in gene clusters, which may facilitate the coordinated expression of the entire biosynthetic pathway.

Molecular Regulation: The biosynthesis of terpenoids is a highly regulated process, primarily controlled at the level of gene transcription. nih.gov In plants and other organisms, the expression of TPS and P450 genes is often modulated by various families of transcription factors, such as WRKY, MYC, bHLH, and ERF. mdpi.comnih.gov These transcription factors can be activated by a range of stimuli, including herbivory, pathogen attack, and abiotic stresses like changes in light or salinity. researchgate.netnih.gov While the specific transcription factors and regulatory networks governing this compound biosynthesis in Laurencia have not yet been fully elucidated, it is likely that a similar complex regulatory system is in place to control its production.

Metabolic Engineering Approaches for Investigating this compound Biosynthesis

The intricate biosynthetic pathway of this compound, a halogenated sesquiterpenoid primarily found in red algae of the genus Laurencia, presents a compelling case for the application of metabolic engineering techniques. While the complete enzymatic cascade has not been fully elucidated in a single study, a hypothetical pathway can be constructed based on known biosynthetic principles for similar natural products. Metabolic engineering offers a powerful toolkit to identify the involved genes and enzymes, and to potentially reconstitute the pathway in a heterologous host for sustainable production and further study.

The proposed biosynthesis commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic chamigrene skeleton. This crucial step is catalyzed by a terpene cyclase. Subsequent modifications, including halogenation and epoxidation, are then required to yield prepacifennol and its epoxide derivative. Investigating this complex pathway necessitates a systematic approach using metabolic engineering strategies.

A primary challenge in studying the biosynthesis of marine natural products like this compound is the often difficult and slow growth of the native organisms, making traditional biochemical approaches challenging. Metabolic engineering, through the heterologous expression of candidate genes in more tractable microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, provides a viable alternative to circumvent these limitations.

The investigation into the biosynthesis of this compound through metabolic engineering can be dissected into several key stages: the identification and characterization of the core terpene cyclase, the discovery of the specific halogenating enzymes, and the elucidation of the final epoxidation step.

Identifying the Chamigrene Synthase:

The foundational step in this compound biosynthesis is the formation of the chamigrene carbon scaffold. This reaction is presumed to be catalyzed by a specific terpene cyclase, likely a chamigrene synthase. The proposed mechanism involves the ionization of FPP to a nerolidyl diphosphate (B83284) intermediate, which then undergoes a series of cyclizations and rearrangements to form the bisabolyl cation, a key intermediate in the formation of various sesquiterpenes, including α-chamigrene. plos.org

Metabolic engineering approaches to identify this enzyme would typically involve:

Genome Mining and Transcriptome Analysis: Sequencing the genome or transcriptome of a Laurencia species known to produce prepacifennol and searching for sequences with homology to known terpene cyclases.

Heterologous Expression and Functional Characterization: Candidate genes would be synthesized and expressed in a suitable host organism, such as E. coli engineered to produce FPP. The culture would then be analyzed for the production of chamigrene or related sesquiterpenes.

Unraveling the Halogenation Steps:

A hallmark of prepacifennol and its epoxide is the presence of halogen atoms, typically chlorine or bromine. The incorporation of these atoms is catalyzed by halogenating enzymes. In marine organisms, two main classes of these enzymes are prevalent: vanadium-dependent haloperoxidases and flavin-dependent halogenases. nih.govnih.gov

To determine the specific enzymes involved in prepacifennol biosynthesis, the following metabolic engineering strategies could be employed:

Database Searching: Searching genomic and transcriptomic data from Laurencia for sequences homologous to known halogenases.

Co-expression Studies: Co-expressing candidate halogenase genes with the identified chamigrene synthase in a heterologous host. The production of halogenated chamigrene derivatives would provide strong evidence for the enzyme's function.

In Vitro Assays: Purifying the heterologously expressed halogenase and performing in vitro assays with the chamigrene substrate and a halide source to confirm its activity and substrate specificity.

Elucidating the Epoxidation Reaction:

The final step in the proposed pathway is the epoxidation of a prepacifennol precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase. These enzymes are commonly involved in the late-stage tailoring of natural product biosynthetic pathways. frontiersin.org

The investigation of this epoxidation step would follow a similar metabolic engineering workflow:

Identification of Candidate Genes: Searching for genes encoding cytochrome P450s or other monooxygenases within the genomic context of the previously identified biosynthetic genes.

Heterologous Reconstitution: Expressing the candidate monooxygenase gene in a host strain that is already producing the halogenated chamigrene precursor. The formation of this compound would confirm the enzyme's role.

The table below summarizes the hypothetical enzymes and the metabolic engineering approaches that could be used for their investigation.

Proposed Enzymatic Step Enzyme Class Metabolic Engineering Investigation Approach
FPP to Chamigrene SkeletonTerpene Cyclase (Chamigrene Synthase)Genome/transcriptome mining for cyclase homologs; Heterologous expression in an FPP-producing host; Product analysis by GC-MS.
Halogenation of ChamigreneHalogenase (Vanadium-dependent or Flavin-dependent)Searching for halogenase gene homologs; Co-expression with chamigrene synthase in a heterologous host; In vitro assays with purified enzyme.
Epoxidation of Halogenated PrecursorMonooxygenase (e.g., Cytochrome P450)Identification of monooxygenase genes near the cyclase/halogenase genes; Heterologous expression in a precursor-producing strain; Analysis for this compound formation.

Through the systematic application of these metabolic engineering strategies, the complete biosynthetic pathway of this compound can be elucidated. This knowledge would not only provide fundamental insights into the biosynthesis of halogenated marine natural products but also pave the way for the engineered production of this and related compounds for various applications.

Total Synthesis and Semisynthesis of Prepacifennol Epoxide

Retrosynthetic Analysis Strategies for Prepacifennol Epoxide

The retrosynthetic analysis of this compound reveals several key challenges, primarily the construction of the sterically demanding spiro[5.5]undecane core, the installation of the vicinal quaternary stereocenters, and the diastereoselective formation of the epoxide and ether rings. A common disconnection strategy for the chamigrene skeleton involves a Diels-Alder reaction to construct the six-membered ring B of the spirocyclic system. This approach simplifies the target to a suitably functionalized cyclohexadiene and a dienophile.

Another key retrosynthetic disconnection targets the ether linkage. This bond can be envisioned to be formed through an intramolecular cyclization, such as an oxa-Michael addition or a Williamson ether synthesis. This simplifies the precursor to a molecule containing both a nucleophilic hydroxyl group and an electrophilic center, strategically positioned to facilitate the ring closure.

The epoxide ring is often considered a late-stage installation. Retrosynthetically, this involves the epoxidation of a corresponding alkene precursor. The stereochemical outcome of this epoxidation is crucial and represents a significant synthetic hurdle.

A plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic Analysis of this compound
Target Molecule Key Disconnections Precursors
This compoundEpoxidation, Intramolecular Etherification, Diels-Alder ReactionAlkene Precursor, Diol with Michael Acceptor, Cyclohexadiene and Dienophile

Development of Key Synthetic Methodologies for the this compound Scaffold Construction

The construction of the spiro[5.5]undecane core of this compound has been a focal point of synthetic efforts. A powerful strategy for assembling this scaffold is the Diels-Alder reaction. For instance, the reaction between a substituted cyclohexadiene and a suitable dienophile can efficiently generate the spirocyclic framework with the desired substitution pattern. The regioselectivity and stereoselectivity of this cycloaddition are critical and often directed by the nature of the substituents on both the diene and the dienophile.

Following the construction of the carbocyclic core, the formation of the ether ring is a pivotal step. Intramolecular cyclization reactions are commonly employed for this purpose. One such method is the intramolecular oxa-Michael addition, where a strategically placed hydroxyl group adds to an α,β-unsaturated carbonyl system to form the tetrahydrofuran (B95107) ring. Current time information in Bangalore, IN. The efficiency of this reaction can be influenced by the substrate's conformation and the choice of catalyst.

Another key methodology involves tandem reactions that form multiple bonds and rings in a single operation. For example, a cascade reaction involving the opening of an epoxide by a ketone, followed by the trapping of the resulting oxocarbenium ion by a transposing allylic alcohol, has been demonstrated as a powerful tool for the synthesis of spirocyclic ethers. nih.gov

Stereoselective and Enantioselective Approaches in this compound Synthesis

The dense stereochemical landscape of this compound necessitates the use of highly stereoselective and enantioselective synthetic methods.

Asymmetric Catalysis in this compound Total Synthesis

Asymmetric catalysis has emerged as a powerful tool for controlling the stereochemistry during the synthesis of chamigrene natural products. For instance, in the synthesis of related compounds like laurencenone C, a catalytic enantioselective Diels-Alder reaction has been employed to set the absolute stereochemistry of the spirocyclic core. nih.govacs.org This is often achieved using chiral Brønsted acid catalysts, such as imidodiphosphorimidates, which create a chiral environment that directs the approach of the diene to the dienophile, leading to high enantioselectivities. nih.govacs.org

The stereoselective formation of the epoxide ring is another critical aspect. While not explicitly reported for this compound itself, methods like the Sharpless asymmetric epoxidation are standard for the enantioselective epoxidation of allylic alcohols and could be applied to a suitable precursor. youtube.comyoutube.com

Chiral Auxiliary-Based and Chiral Pool Syntheses of this compound

The use of chiral auxiliaries provides an alternative strategy for inducing stereoselectivity. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. While no published synthesis of this compound has explicitly detailed the use of a chiral auxiliary, this remains a viable strategy for controlling the stereochemistry of key bond-forming reactions.

A chiral pool approach, which utilizes readily available enantiopure starting materials from nature, is another common strategy in natural product synthesis. For chamigrenes, terpenes like (+)-limonene or other chiral natural products could potentially serve as starting points, providing an inherent source of chirality that is carried through the synthetic sequence.

Comparative Analysis of Diverse Total Synthetic Routes to this compound

To date, a formal total synthesis of this compound has not been explicitly reported in the peer-reviewed literature. However, the numerous total syntheses of closely related chamigrene sesquiterpenoids, such as laurencenone C and α- and β-chamigrene, provide a basis for a comparative analysis of potential synthetic strategies. acs.orgthieme-connect.comjlu.edu.cn

A comparison of these routes highlights different approaches to constructing the spiro[5.5]undecane core and controlling stereochemistry.

Synthetic Strategy Key Reactions Advantages Potential Challenges for this compound
Diels-Alder Approach Catalytic Asymmetric Diels-AlderHigh efficiency and stereocontrol in core formation. nih.govacs.orgRegioselectivity and facial selectivity in the cycloaddition.
Radical Cyclization Intramolecular radical cyclization of an α-allenic ketone.Formation of the spirocycle from an acyclic precursor.Control of stereochemistry at the spirocenter.
Photocycloaddition/Rearrangement [2+2] photocycloaddition followed by retro-benzilic acid rearrangement.Access to highly functionalized spirocyclic intermediates.Low yields and formation of multiple isomers.

The application of these strategies to this compound would require careful planning to incorporate the necessary oxygen functionalities and to control the stereochemistry of the ether and epoxide rings.

Semisynthetic Modifications of this compound from Related Natural Products

Semisynthesis, starting from a readily available natural product, can be an efficient route to complex molecules. For this compound, a plausible semisynthetic precursor would be a more abundant, structurally related chamigrene natural product. For example, laurencenone C, which shares the same spirocyclic core, could potentially be converted to this compound through a series of chemical transformations.

This would likely involve the selective reduction of the enone moiety, followed by stereoselective epoxidation of the double bond and subsequent functional group manipulations to install the ether linkage. While no such semisynthesis has been reported, the high abundance of certain chamigrenes in Laurencia species makes this an attractive and potentially viable approach for accessing this compound and its analogues for biological studies. The development of such a route would depend on the successful implementation of highly selective and high-yielding chemical transformations on a complex molecular scaffold.

Chemoenzymatic Semisynthesis of this compound

The chemoenzymatic epoxidation of terpenes is a well-regarded approach that leverages the selectivity of enzymes to install epoxide functionalities, often under mild and environmentally benign conditions. acs.org This strategy typically involves the use of a biocatalyst, such as a lipase (B570770) or a whole-cell system, in conjunction with a chemical oxidant. acs.orgwur.nl For a hypothetical chemoenzymatic semisynthesis of this compound, a plausible precursor would be the corresponding unsaturated sesquiterpenoid, prepacifennol.

One of the most common methods for chemoenzymatic epoxidation is the in situ generation of a peroxycarboxylic acid, catalyzed by a lipase. tum.de In this system, the lipase, such as the widely used immobilized Candida antarctica lipase B (CALB), catalyzes the reaction between a carboxylic acid (e.g., acetic acid) and hydrogen peroxide to form the corresponding peracid. tum.de This peracid then acts as the oxidant to epoxidize the double bond of the terpene substrate.

Recent research has also highlighted the use of whole-cell biocatalysts, such as the lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides, for terpene epoxidation. wur.nl This approach offers an alternative to purified enzymes and has shown high efficiency and stability. acs.orgwur.nl The reaction mechanism may involve direct oxidation of the double bond by the fungal biocatalyst without the need for a peracid intermediate. wur.nl

Key parameters that would need to be optimized for a successful chemoenzymatic semisynthesis of this compound include the choice of biocatalyst, solvent, oxidant concentration, and reaction temperature. acs.orgwur.nl Ethyl acetate (B1210297) is often cited as a "green" and effective solvent for such reactions. wur.nl The stability of the biocatalyst is also a crucial factor, with studies showing that some systems, like the freeze-dried mycelium of C. cladosporioides, can be recycled for multiple catalytic cycles without a significant loss of activity. acs.orgwur.nl

Table 1: Key Parameters in Chemoenzymatic Epoxidation of Terpenes

ParameterTypical Conditions/ReagentsSignificance
Biocatalyst Candida antarctica lipase B (CALB), Cladosporium cladosporioides myceliumDetermines selectivity and efficiency.
Oxidant Hydrogen peroxide (H₂O₂)A green and readily available oxidant.
Carboxylic Acid Acetic acidReacts with H₂O₂ to form peracetic acid in lipase-mediated systems.
Solvent Ethyl acetate (EtOAc)A more environmentally friendly solvent option.
Temperature Room temperature to 55 °CInfluences reaction rate and enzyme stability.

Process Chemistry Considerations and Scale-Up Methodologies for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound would require careful consideration of several process chemistry and engineering factors. The primary goals of scale-up are to ensure safety, reproducibility, economic viability, and sustainability of the manufacturing process. rsc.org

For the epoxidation of terpenes, moving from batch to continuous flow processing is a significant consideration for scale-up. rsc.org Flow chemistry offers several advantages, including enhanced heat and mass transfer, better temperature control, and improved safety, particularly when dealing with potentially exothermic reactions involving oxidants like hydrogen peroxide. rsc.orgrsc.org The use of microreactors with static mixing channels can facilitate rapid and efficient mixing of reactants, leading to faster reaction times and higher yields. rsc.org

Catalyst selection and recycling are also critical for the economic feasibility of a large-scale process. rsc.org The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), allows for easier separation of the catalyst from the reaction mixture and its subsequent reuse over multiple batches or in a continuous flow setup. acs.org Studies on terpene epoxidation have demonstrated successful catalyst recycling for up to ten consecutive cycles with only a gradual decrease in activity. nih.gov

The choice of oxidant and its handling at a large scale is another important safety and cost consideration. While traditional epoxidation reagents like meta-chloroperbenzoic acid (mCPBA) are effective, they are also hazardous and produce stoichiometric amounts of waste. nih.gov Hydrogen peroxide is a much greener and more atom-economical oxidant, though its use requires careful control of reaction conditions to prevent decomposition and potential thermal runaway. rsc.org

Purification of the final product, this compound, from the reaction mixture would likely involve techniques such as distillation or chromatography. rsc.org The development of a robust purification protocol that efficiently removes unreacted starting materials, byproducts (such as diols from epoxide hydrolysis), and residual catalyst is essential for obtaining the desired product purity. acs.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Processing for Terpene Epoxidation

FeatureBatch ProcessingContinuous Flow Processing
Heat & Mass Transfer Can be limited, potential for hotspotsExcellent, due to high surface-area-to-volume ratio
Safety Higher risk with exothermic reactions and hazardous reagentsImproved safety due to smaller reaction volumes and better control
Scalability "Scaling-up" can be challenging"Numbering-up" or longer run times for increased production
Process Control More difficult to maintain homogeneity and consistent temperaturePrecise control over reaction parameters (temperature, pressure, stoichiometry)
Catalyst Handling Catalyst recovery can be complexWell-suited for packed-bed reactors with immobilized catalysts

Chemical Modification and Derivatization of Prepacifennol Epoxide

Synthetic Transformations for Generating Prepacifennol Epoxide Derivatives

The generation of a diverse library of this compound derivatives relies on a range of synthetic transformations that can either modify existing functional groups or alter the core carbon skeleton.

Functional group interconversions (FGIs) are crucial for fine-tuning the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and metabolic stability, without altering the fundamental scaffold. The primary sites for such modifications are the phenolic and tertiary hydroxyl groups.

Phenolic Hydroxyl Group: The acidic nature of the phenolic hydroxyl group makes it a prime candidate for derivatization.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using sodium hydride or potassium carbonate) can yield a variety of ethers. This modification removes the acidic proton and can be used to introduce larger, sterically demanding groups or linker moieties for bioconjugation.

Esterification: Acylation with acid chlorides or anhydrides produces esters. This strategy is often employed in prodrug design, where the ester can be cleaved by cellular esterases to release the active parent compound. nih.gov

Tertiary Hydroxyl Group: The tertiary alcohol is less reactive than the phenol (B47542) but can still be modified under specific conditions. It can be acylated to form esters or converted into an ether, though this often requires more forcing conditions than the phenol.

Epoxide Ring-Opening: The epoxide is a highly versatile functional group that can be opened by a wide range of nucleophiles. nih.govyoutube.com This reaction is fundamental to both its biological activity and its synthetic derivatization. Treatment with nucleophiles such as amines, thiols, or azides leads to the formation of 1,2-amino alcohols, thioethers, or azido (B1232118) alcohols, respectively. tdl.org These reactions introduce new functionalities and can dramatically alter the molecule's properties. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can often be controlled by the reaction conditions (acidic vs. basic). youtube.comyoutube.com

Table 1: Illustrative Functional Group Interconversions for this compound

Target Functional GroupReaction TypePotential ReagentsResulting Functional Group
Phenolic HydroxylEtherificationMethyl iodide, K₂CO₃Methyl Ether
Phenolic HydroxylEsterificationAcetic anhydride, PyridineAcetate (B1210297) Ester
Tertiary HydroxylSilylationTBDMSCl, ImidazoleSilyl (B83357) Ether
EpoxideNucleophilic OpeningSodium azide (B81097) (NaN₃)Azido alcohol
EpoxideNucleophilic OpeningBenzylamine (BnNH₂)Amino alcohol
EpoxideNucleophilic OpeningThiophenol (PhSH)Hydroxy thioether

Altering the core ring structure of this compound can lead to novel molecular scaffolds with potentially different biological activities. Such strategies often leverage the inherent strain of the epoxide ring.

Ring Contraction: Lewis acid-catalyzed rearrangement of the epoxide can induce a ring contraction. chemistrysteps.com For this compound, treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) could promote the opening of the epoxide to form a transient carbocation. A subsequent 1,2-alkyl shift, as part of a Wagner-Meerwein rearrangement, could lead to the contraction of the six-membered ring into a five-membered ring, yielding a cyclopentanecarboxaldehyde derivative. etsu.eduresearchgate.net This transformation fundamentally alters the molecular scaffold.

Ring Expansion: Conversely, the epoxide ring itself can be expanded. Reaction with specific reagents like dimethylsulfoxonium methylide can convert the three-membered epoxide into a four-membered oxetane (B1205548) ring. organic-chemistry.org This process is stereospecific and provides access to a different class of cyclic ethers, expanding the structural diversity of the analog library.

Preparation of Labeled this compound Analogs for Mechanistic Studies

Isotopically labeled analogs are indispensable tools for studying reaction mechanisms, biosynthetic pathways, and drug metabolism. nih.govbohrium.com For this compound, labeling can provide insights into its mode of action, particularly the mechanism of epoxide ring-opening by biological nucleophiles.

Deuterium (B1214612) (²H) Labeling: Specific protons on the this compound scaffold can be replaced with deuterium. For instance, deuterated reducing agents could be used in precursor synthesis to install deuterium at specific positions. When the labeled compound is used in a biological system, the location of the deuterium in the resulting metabolites or target-adducts can be determined by mass spectrometry or NMR spectroscopy, revealing metabolic hotspots or the precise site of covalent attachment.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C-labeled precursors during a chemical or biosynthetic synthesis of this compound allows for detailed NMR studies. ¹³C NMR can track the fate of specific carbon atoms during chemical rearrangements or metabolic transformations.

Oxygen-18 (¹⁸O) Labeling: The oxygen atom of the epoxide can be labeled with ¹⁸O. This is particularly useful for mechanistic studies of the epoxide ring-opening. By treating the ¹⁸O-labeled epoxide with a biological target and analyzing the resulting adduct by mass spectrometry, one can determine whether the oxygen atom is retained, which helps to elucidate the precise chemical steps of the covalent modification. researchgate.net

Prodrug and Pro-agent Design Strategies for this compound

Prodrug strategies aim to improve the pharmaceutical properties of a compound, such as its chemical stability, solubility, or ability to cross cell membranes. For this compound, a prodrug approach would temporarily mask one of its key functional groups. nih.gov

Ester and Carbonate Prodrugs: The phenolic hydroxyl group is an ideal handle for creating prodrugs. It can be converted into an ester or carbonate by reacting it with an appropriate acylating agent. These linkages are generally stable in circulation but are designed to be cleaved by intracellular esterase enzymes, releasing the active this compound at the site of action. nih.gov

Phosphate (B84403) Prodrugs: Converting the phenolic hydroxyl into a phosphate ester can dramatically increase the water solubility of the compound. The phosphate group is then cleaved in vivo by alkaline phosphatase enzymes to regenerate the parent drug.

Triggered Release Systems: More advanced pro-agents can be designed for targeted release. For instance, a linker sensitive to the specific microenvironment of a diseased tissue (e.g., low pH or a hypoxic environment in tumors) could be attached to the phenolic oxygen. nih.gov The linker would be cleaved only under these specific conditions, ensuring localized release of the active compound and minimizing systemic exposure.

Table 2: Potential Prodrug Strategies for this compound

Prodrug TypeMasked GroupLinkerRelease Mechanism
Ester ProdrugPhenolic HydroxylAcetyl, PivaloylEsterase enzymes
Carbonate ProdrugPhenolic HydroxylEthylcarbonateEsterase enzymes
Phosphate ProdrugPhenolic HydroxylPhosphateAlkaline Phosphatases
pH-Sensitive Pro-agentPhenolic HydroxylAcid-labile acetalLow pH hydrolysis

Bioconjugation Strategies Involving this compound for Target Elucidation

Bioconjugation involves chemically linking this compound to a larger molecule or a solid support to facilitate the study of its biological interactions.

Affinity Chromatography: The molecule can be tethered to a solid support, such as agarose (B213101) or sepharose beads, via a linker attached to its phenolic hydroxyl group. This creates an affinity matrix that can be used to "fish" for binding partners from a cell lysate. Proteins that bind to the immobilized this compound can be isolated, identified by mass spectrometry, and validated as potential targets.

Click Chemistry-Enabled Probes: A powerful and widely used strategy involves introducing a small, bioorthogonal handle, such as an alkyne or an azide, onto the this compound scaffold. This is typically done by reacting the phenolic hydroxyl or a derivative of the epoxide ring-opening with a linker containing the desired handle. nih.gov This "clickable" probe is then introduced to living cells or cell lysates. After it binds to its targets, a reporter tag (e.g., biotin (B1667282) or a fluorophore) containing the complementary handle is added, and a "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) is performed to covalently attach the tag. tdl.org This method allows for the sensitive and specific labeling of cellular targets in a complex biological environment.

Direct Bioconjugation: The inherent reactivity of the epoxide allows it to act as an electrophile for direct conjugation to nucleophilic residues on proteins. While this is the basis of its likely biological mechanism, this reactivity can also be harnessed in vitro by incubating this compound with a purified potential target protein and detecting the formation of a covalent adduct using mass spectrometry. nih.gov

Molecular Mechanisms and Biological Interactions of Prepacifennol Epoxide in Model Systems

Identification and Validation of Molecular Targets of Prepacifennol Epoxide

Comprehensive studies to identify and validate the specific molecular targets of this compound are largely absent from the current body of scientific research. The elucidation of such targets is a critical step in understanding the compound's biological effects.

Enzyme Inhibition/Activation Kinetics and Thermodynamics by this compound (in vitro)

There is currently no specific data available in the scientific literature detailing the in vitro enzyme inhibition or activation kinetics and thermodynamics of this compound. Research on other marine-derived epoxides has often focused on their interaction with enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and cardiovascular regulation. However, no such studies have been published for this compound itself.

To illustrate the type of data that would be necessary, a hypothetical data table is presented below.

Hypothetical Target EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of InhibitionΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Enzyme XData not availableData not availableData not availableData not availableData not availableData not available
Enzyme YData not availableData not availableData not availableData not availableData not availableData not available

This table represents a template for the kind of experimental data required to delineate the enzymatic interactions of this compound, which is not currently available.

Receptor Binding and Ligand-Target Interaction Profiling of this compound (in vitro, non-human cell lines)

Similarly, there is a lack of published research on the receptor binding and ligand-target interaction profile of this compound in non-human cell lines. Such studies are essential for identifying the cell surface or intracellular receptors through which the compound may exert its effects.

A hypothetical representation of the data required is shown in the table below.

Receptor TargetCell LineBinding Affinity (K_d, nM)Receptor Occupancy (%)Functional Assay Readout
Receptor AMurine Macrophage J774A.1Data not availableData not availableData not available
Receptor BRat Basophilic Leukemia RBL-2H3Data not availableData not availableData not available

This table illustrates the necessary data points for characterizing receptor binding, which are currently unavailable for this compound.

Protein-Ligand Interaction Mapping and Allosteric Modulation by this compound

Detailed mapping of protein-ligand interactions, including potential allosteric modulation by this compound, has not been reported. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be required to elucidate the specific amino acid residues involved in binding and any conformational changes induced in target proteins.

Interactions of this compound with Nucleic Acids (DNA/RNA)

The potential for this compound to interact with nucleic acids has not been specifically investigated. Some epoxide-containing compounds have been shown to act as alkylating agents that can form adducts with DNA, potentially leading to cytotoxicity. For instance, the diterpene epoxide clerocidin (B1669169) has been demonstrated to alkylate DNA at the N7 position of guanine. nih.gov However, whether this compound shares this reactivity is unknown and would require dedicated studies.

Cellular Pathway Modulation by this compound in Non-Human Cell Models

The effects of this compound on cellular signaling pathways in non-human cell models are yet to be characterized. Understanding how this compound modulates intracellular communication networks is crucial for explaining its biological activities.

Impact of this compound on Signal Transduction Cascades

There is no direct evidence from published studies on the impact of this compound on specific signal transduction cascades. Given the cytotoxic activity reported for other compounds from Laurencia species, it is plausible that this compound could modulate pathways involved in cell proliferation, apoptosis, or inflammation, such as the NF-κB, MAPK, or PI3K/Akt signaling pathways. However, without experimental data, any such assertions remain speculative.

To provide a framework for future research, a hypothetical data table is presented below.

Signaling PathwayKey Protein PhosphorylationUpstream/Downstream EffectorsCell LineObserved Effect
NF-κB Pathwayp-p65, p-IκBαIKKα/βMurine Macrophage RAW 264.7Data not available
MAPK Pathwayp-ERK1/2, p-p38, p-JNKRas, RafHuman Colon Carcinoma HCT116Data not available
PI3K/Akt Pathwayp-Akt, p-mTORPTENMurine Embryonic FibroblastsData not available

This table outlines the type of experimental evidence needed to determine the influence of this compound on key signaling cascades, which is currently not available in the scientific literature.

Influence of this compound on Cellular Metabolic Pathways

Specific data on how this compound influences cellular metabolic pathways is scarce. However, based on the activities of related halogenated sesquiterpenes and general knowledge of epoxide biochemistry, several potential areas of metabolic influence can be hypothesized.

Halogenated sesquiterpenes from marine algae, such as those from the genus Laurencia, are biosynthetically related to prepacifennol. nih.govsi.edunih.gov These compounds are known to possess a range of biological activities that could be linked to metabolic disruption. For instance, the antifungal activity of some chamigrane derivatives suggests interference with essential fungal metabolic pathways. nih.gov

Metabolomic studies on organisms affected by natural compounds often reveal significant metabolic reprogramming. For example, infection of Pogostemon cablin with a fungus led to extensive disruptions in both volatile and non-volatile metabolites, with a notable downregulation of terpenoid metabolism. nih.gov This indicates that external biological stressors can profoundly impact a plant's secondary metabolism.

Furthermore, studies on the treatment of growth hormone deficiency using metabolomics have identified alterations in fatty acid and energy metabolism as key indicators of treatment efficacy. nih.gov This highlights how cellular metabolism is a sensitive indicator of physiological state and can be modulated by external factors. It is conceivable that a bioactive compound like this compound could similarly perturb metabolic pathways in target cells.

This compound's Role in Cellular Homeostasis and Stress Responses

While direct evidence for this compound's role in cellular homeostasis and stress responses is limited, the activities of related compounds suggest it could be a significant modulator of these processes. Natural compounds, particularly those with reactive functional groups like epoxides, can disrupt cellular homeostasis and trigger stress responses.

One of the key stress response pathways is the unfolded protein response (UPR), which is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). frontiersin.org The natural compound Alternol, for instance, has been shown to interact with multiple chaperone proteins and induce ER stress, leading to the activation of several UPR pathways, including those mediated by PERK and IRE1α. frontiersin.orgnih.gov This ultimately contributes to cell death. frontiersin.orgnih.gov Given that halogenated sesquiterpenes exhibit cytotoxicity, a mechanism involving the induction of ER stress is plausible.

The integrated stress response (ISR) is another critical pathway for maintaining cellular homeostasis. nih.gov It is a common response to various stressors and involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis and the preferential translation of stress-responsive transcripts like ATF4. nih.gov Pathological conditions associated with protein aggregation, such as certain neurodegenerative diseases, show activation of the ISR. nih.gov It is conceivable that a bioactive compound could trigger such a response.

Mechanistic Insights into this compound's Biological Activity at the Molecular Level

The precise molecular mechanisms of this compound's biological activity have not been specifically elucidated. However, based on its chemical structure as a halogenated sesquiterpene epoxide, and the known activities of related compounds, we can infer potential mechanisms. The epoxide group is a key feature, as it is a strained three-membered ring that is susceptible to nucleophilic attack, making it a reactive functional group capable of interacting with biological macromolecules. nih.gov

The biological activity of many epoxide-containing molecules stems from their ability to alkylate nucleophilic residues in proteins and nucleic acids. This covalent modification can lead to enzyme inhibition, disruption of protein function, or DNA damage, ultimately resulting in cytotoxicity.

Studies on other halogenated sesquiterpenes from Laurencia provide further clues. For example, the amoebicidal activity of (+)-elatol against Naegleria fowleri has been linked to the induction of programmed cell death, involving mitochondrial dysfunction. nih.gov This suggests that mitochondria could be a key target for this class of compounds.

Furthermore, the general antimicrobial and cytotoxic activities observed for many halogenated marine natural products point towards mechanisms that disrupt fundamental cellular processes. nih.gov These could include interference with cell membrane integrity, inhibition of essential enzymes, or disruption of signaling pathways. The lipophilic nature of sesquiterpenes would facilitate their passage across cell membranes.

Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics, Lipidomics) in Elucidating this compound's Biological Footprint in Model Organisms

"Omics" technologies are powerful tools for obtaining a global view of the molecular changes induced by a bioactive compound, and they would be invaluable in elucidating the biological footprint of this compound.

Transcriptomics , the study of the complete set of RNA transcripts, could reveal which genes and signaling pathways are activated or repressed in response to this compound treatment. For example, transcriptome analysis of liverworts has been used to identify sesquiterpene synthases, providing insights into the biosynthesis of these compounds. mdpi.com A similar approach could identify the cellular pathways perturbed by this compound in a model organism.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing direct insights into the cellular response to a compound. This could help in identifying the specific protein targets of this compound.

Metabolomics , the comprehensive analysis of metabolites, can provide a snapshot of the metabolic state of a cell or organism. It has been used to study the effects of diseases and treatments on metabolic pathways. nih.gov In the context of this compound, metabolomics could reveal disruptions in specific metabolic pathways, offering clues to its mechanism of action. For instance, a study on a fungal pathogen of an aromatic plant revealed significant downregulation of terpenoid metabolism in the infected plant. nih.gov

Lipidomics , a sub-discipline of metabolomics focused on lipids, is also highly relevant. Given the lipophilic nature of sesquiterpenes, they are likely to interact with and perturb lipid metabolism and cellular membranes.

While specific "omics" studies on this compound are not yet available, the application of these technologies to related compounds and biological systems demonstrates their potential to provide a comprehensive understanding of its biological effects.

This compound's Interactions with Non-Mammalian Biological Systems (e.g., microbial, plant, insect models)

Information directly detailing the interactions of this compound with non-mammalian biological systems is limited. However, the broader class of halogenated sesquiterpenes, naturally produced by marine algae like Laurencia species, are thought to play significant ecological roles, including defense against microorganisms, herbivores, and competing organisms. mdpi.comnih.gov This suggests that these compounds, including likely this compound, possess significant bioactivity in non-mammalian systems.

Microbial Systems: Many halogenated marine natural products exhibit potent antimicrobial activity. nih.gov For example, some chamigrane sesquiterpenes isolated from Laurencia okamurae were evaluated for their antimicrobial activity. nih.gov Another study showed that laurecomin B, a chamigrane derivative, was active against the fungus Colletotrichum lagenarium. nih.gov These findings suggest that this compound could also possess antimicrobial properties, potentially by disrupting microbial cell membranes or inhibiting essential enzymes. The production of such compounds by algae is likely an adaptive defense against fouling by bacteria and fungi. mdpi.com

Plant Systems: The ecological role of halogenated compounds as allelochemicals suggests they can affect plant growth. researchgate.net While specific studies on the phytotoxicity of this compound are lacking, other sesquiterpenes have been shown to have allelopathic effects.

Insect Models: Sesquiterpenes from various plant sources are known to have insecticidal and antifeedant properties. researchgate.netnih.govresearchgate.net For example, sesquiterpene alkaloids from Tripterygium wilfordii have demonstrated insecticidal activity against several insect pests. researchgate.net Given that marine algae also face predation from herbivores, it is plausible that their chemical defenses, including halogenated sesquiterpenes, have insecticidal or deterrent properties.

The following table provides a summary of the biological activities of related halogenated sesquiterpenes in non-mammalian systems, which may be indicative of the potential activities of this compound.

Compound/ExtractSource OrganismTarget Organism/SystemObserved EffectReference(s)
Chamigrane SesquiterpenesLaurencia okamuraeBacteria and FungiAntimicrobial activity nih.gov
Laurecomin BLaurencia compositaColletotrichum lagenarium (fungus)Antifungal activity nih.gov
(+)-ElatolLaurencia dendroideaNaegleria fowleri (amoeba)Amoebicidal activity, mitochondrial damage nih.gov
Halogenated SesquiterpenesLaurencia tristichaSerratia marcescens (bacterium)Antibacterial activity nih.gov
Sesquiterpene AlkaloidsTripterygium wilfordiiVarious insect pestsInsecticidal and antifeedant activity researchgate.net

Structure Activity Relationship Sar Studies of Prepacifennol Epoxide and Its Analogs

Elucidation of Key Pharmacophores and Functional Groups for Prepacifennol Epoxide's Biological Activity

The biological activity of this compound and related chamigranes is intrinsically linked to its unique and complex chemical architecture. The key pharmacophoric features are believed to include the spiro[5.5]undecane skeleton, the degree and nature of halogenation, and the presence and stereochemistry of oxygen-containing functional groups, including the epoxide and hydroxyl moieties.

The chamigrane skeleton itself provides a rigid, three-dimensional scaffold that is essential for orienting the functional groups in a specific spatial arrangement for interaction with biological targets. The stereochemistry of the spirocyclic system is known to be critical for the biological activity of chamigranes. For instance, studies on related chamigranes have demonstrated that different enantiomers can exhibit significantly different potencies, highlighting the importance of the molecule's absolute configuration for its biological effect.

Halogenation is a hallmark of many marine-derived natural products and plays a pivotal role in the bioactivity of chamigrane sesquiterpenes. This compound possesses two bromine atoms and one chlorine atom. Research on other halogenated chamigranes has consistently shown that the presence, number, and position of halogen atoms can dramatically influence cytotoxicity and other biological activities. nih.gov Dehalogenation often leads to a significant decrease in potency, suggesting that the halogens are directly involved in target binding, potentially through halogen bonding or by influencing the molecule's lipophilicity and electronic properties. nih.gov

The epoxide ring in this compound is a significant feature. Epoxides are known to be reactive functional groups that can participate in covalent interactions with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity could be a key component of its mechanism of action. The position and stereochemistry of the epoxide are likely crucial for its reactivity and selective interaction with its biological target.

Positional Scanning and Combinatorial Chemistry for SAR Profiling of this compound Derivatives

Positional scanning could be employed to systematically evaluate the importance of each functional group at its specific position on the chamigrane skeleton. For instance, a library of analogs could be synthesized where the position of the bromine and chlorine atoms is varied around the cyclohexene (B86901) ring. Similarly, the position of the hydroxyl and epoxide groups could be altered to understand their spatial requirements for activity.

Combinatorial chemistry would enable the rapid synthesis of a large and diverse library of this compound derivatives. By systematically varying the substituents at different positions, it would be possible to generate a comprehensive SAR profile. For example, one could envision a combinatorial library where different halogen atoms (fluorine, chlorine, bromine, iodine) are introduced at various positions, or where the hydroxyl group is replaced with other functionalities like ethers, esters, or amines. This approach would allow for the exploration of a much wider chemical space than traditional one-at-a-time analog synthesis.

Rational Design and Synthesis of this compound Analogs for SAR Probing

The rational design and synthesis of targeted analogs of this compound would be guided by the initial understanding of its key pharmacophoric features. Based on the hypothesis that halogenation is critical, a series of analogs with varying halogen patterns could be synthesized to probe the specific role of each halogen atom.

For example, analogs could be designed to:

Investigate the importance of the epoxide: Synthesizing the corresponding diol (from epoxide opening) or the alkene (from de-epoxidation) would directly assess the contribution of the epoxide ring to the biological activity.

Probe the role of the hydroxyl group: Acylation or alkylation of the hydroxyl group would reveal its importance in hydrogen bonding interactions.

Explore the influence of halogen identity and position: Synthesis of analogs where bromine is replaced by chlorine, or vice versa, and where the positions of the halogens are systematically moved around the carbocyclic frame would provide detailed insights into the SAR of halogenation.

The synthesis of these rationally designed analogs would likely involve multi-step synthetic sequences, potentially starting from a common chamigrane precursor.

Computational Approaches to SAR Modeling for this compound

Computational modeling offers a powerful suite of tools to investigate the SAR of this compound and to guide the design of new, more potent, and selective analogs.

In the absence of a known 3D structure of the biological target of this compound, ligand-based methods are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of this compound analogs with known biological activities. By correlating variations in biological activity with changes in physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model could be developed to predict the activity of unsynthesized analogs. For other classes of sesquiterpenoids, QSAR models have been successfully developed to predict activities such as sedative effects and hepatoprotection. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that could be used to generate a 3D model of the pharmacophore. By aligning a set of active and inactive analogs, CoMFA can identify regions in space where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This would provide a visual and quantitative guide for designing new derivatives with improved properties.

If the biological target of this compound were to be identified and its 3D structure determined, structure-based SAR modeling would become a powerful tool.

Molecular docking simulations could be used to predict the binding mode of this compound and its analogs within the active site of the target protein. This would allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that are responsible for binding. Docking studies could rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

De novo design algorithms could be employed to design novel molecules that are predicted to bind tightly to the target's active site. These algorithms can build new molecular structures from scratch or by modifying existing fragments, based on the shape and chemical properties of the binding pocket.

Conformational Analysis and Flexibility in Relation to this compound's SAR

The rigid spirocyclic core of the chamigrane skeleton significantly restricts the conformational flexibility of this compound. This rigidity is a key aspect of its SAR, as it pre-organizes the pharmacophoric functional groups into a well-defined three-dimensional arrangement. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially contributing to higher binding affinity.

Biological Activity Data of Selected Chamigrane Sesquiterpenes

To illustrate the structure-activity relationships within the chamigrane class, the following table presents the cytotoxic and antiparasitic activities of several representative compounds isolated from Laurencia species.

CompoundStructureBiological ActivityReference
(+)-Elatol Halogenated chamigrane with a hydroxyl groupIC50 = 1.08 µM against Naegleria fowleri nih.govnih.gov
(-)-Elatol Enantiomer of (+)-ElatolIC50 = 36.77 µM against Naegleria fowleri nih.govnih.gov
Deoxyprepacifenol A debrominated analogReduced cytotoxicity compared to halogenated counterparts tandfonline.com
Pacifenol A related chamigrane with a different halogenation patternShows cytotoxicity against various cancer cell lines tandfonline.com

Analytical Methodologies for Prepacifennol Epoxide Research

Extraction and Purification Techniques for Prepacifennol Epoxide from Diverse Matrices

The initial and crucial step in the study of any natural product is its efficient extraction and purification. This compound, a halogenated chamigrane sesquiterpenoid, is known to be a natural product of marine red algae, particularly of the genus Laurencia. The extraction of such compounds from their natural source typically involves the use of organic solvents to isolate the lipophilic components from the algal biomass.

A general procedure would involve the collection and lyophilization of the algal material, followed by extraction with a solvent system such as a mixture of dichloromethane (B109758) and methanol. The resulting crude extract, a complex mixture of various metabolites, would then be subjected to a series of chromatographic techniques to isolate the this compound.

Subsequent purification steps would likely employ column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) mixtures. Further refinement of the isolated fractions could be achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

However, specific and optimized protocols for the extraction and purification of this compound, including details on solvent ratios, column packing materials, and elution gradients that have been validated for this particular compound, are not extensively documented.

Chromatographic Separation Methods for this compound and Its Metabolites (non-human, non-clinical)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its potential non-human metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound (Normal-Phase, Reverse-Phase, Chiral)

HPLC is a powerful tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the quantitative analysis of this compound. nih.govresearchgate.netnih.gov This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection could be achieved using a UV detector, as the chromophores within the this compound structure should allow for it. For more complex mixtures or for the analysis of this compound in biological or environmental samples, a derivatization step might be necessary to enhance detection sensitivity. nih.govresearchgate.net

Normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase, could also be employed, particularly for preparative separations to isolate larger quantities of the compound.

Given the stereochemically complex nature of chamigrane sesquiterpenoids, chiral HPLC would be essential for the separation of potential enantiomers or diastereomers of this compound. However, specific chiral methods developed for this compound are not described in the available literature.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterNormal-Phase HPLCReverse-Phase HPLCChiral HPLC
Stationary Phase Silica GelC18Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethyl Acetate gradientAcetonitrile/Water gradientTo be determined based on CSP
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)UV (e.g., 210 nm)
Temperature AmbientAmbientControlled (e.g., 25 °C)

Note: This table is illustrative and based on general principles of HPLC. Actual parameters would require experimental optimization for this compound.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Due to its relatively low volatility, direct analysis of this compound by gas chromatography (GC) may be challenging. However, GC-MS analysis could be feasible for more volatile derivatives of the compound. diva-portal.orgdiva-portal.orgresearchgate.net For instance, derivatization to form silyl (B83357) ethers could increase volatility, allowing for separation on a suitable capillary column (e.g., DB-5ms). The mass spectrometer would then provide valuable structural information based on the fragmentation pattern of the derivative.

Research on the GC analysis of other sesquiterpenoid epoxides has shown the utility of this technique for their identification in complex mixtures like essential oils. diva-portal.orgdiva-portal.org A similar approach could be adapted for this compound, but specific derivatization protocols and GC-MS methods have not been published for this compound.

Thin-Layer Chromatography (TLC) and Preparative Chromatography for this compound

Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of extractions and column chromatography separations. For this compound, a silica gel TLC plate developed with a solvent system like hexane-ethyl acetate would likely provide good separation. Visualization could be achieved under UV light or by staining with a universal reagent such as phosphomolybdic acid or vanillin-sulfuric acid.

Preparative TLC can be a valuable tool for the final purification of small amounts of this compound. By applying a concentrated extract as a band onto a thicker silica gel plate, the compound of interest can be separated and then scraped from the plate for subsequent elution with a polar solvent.

Spectroscopic Techniques for this compound Characterization and Quantification

Spectroscopic methods are essential for the unequivocal structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.

The ¹H NMR spectrum would provide information about the chemical environment of the hydrogen atoms in the molecule. Protons on carbons bearing the epoxide ring typically resonate in a characteristic upfield region (around 2.5-3.5 ppm). libretexts.org The ¹³C NMR spectrum would reveal the number of distinct carbon atoms and their chemical shifts, with the carbons of the epoxide ring typically appearing in the range of 50-80 ppm. libretexts.orgresearchgate.net

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to establish the connectivity between protons and carbons, and thus piece together the complete carbon skeleton and the relative stereochemistry of the molecule. wur.nlnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be vital in determining the spatial proximity of protons and confirming the stereochemistry of the epoxide ring and other stereocenters.

While general chemical shift ranges for epoxides are known, a detailed and assigned NMR dataset specifically for this compound is not available in the reviewed literature. The generation of such data would be a fundamental step in any future research on this compound.

Table 2: Expected NMR Chemical Shift Ranges for this compound Functional Groups

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Epoxide Protons2.5 - 3.550 - 80
Methyl Groups0.8 - 1.510 - 25
Methylene Groups1.2 - 2.520 - 40
Methine Groups1.5 - 3.030 - 60
Carbons bearing Halogens3.0 - 4.550 - 70

Note: This table provides general and expected chemical shift ranges. Precise values for this compound would need to be determined experimentally.

Computational Chemistry and Cheminformatics for Prepacifennol Epoxide

Molecular Modeling and Docking Simulations of Prepacifennol Epoxide-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This approach is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Given that many sesquiterpene lactones and other marine natural products exhibit anti-inflammatory and cytotoxic activities, potential targets for this compound could include enzymes like cyclooxygenases (COX-1/COX-2) or protein kinases involved in cell signaling pathways. nih.gov Docking simulations can place the this compound molecule into the binding site of these proteins and calculate a "docking score," which estimates the binding affinity. The simulation also reveals the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which can be significant for halogenated compounds. tandfonline.com For instance, studies on other marine toxins have successfully used docking to construct accurate models of channel-toxin complexes. doaj.org

A hypothetical docking study of this compound against a target like the human Src kinase, which has been explored for other sesquiterpenes, could yield results similar to those shown in the table below. nih.gov

Table 1: Hypothetical Docking Simulation Results for this compound

Target Protein Putative Binding Site Docking Score (kcal/mol) Key Interacting Residues (Hypothetical) Potential Interaction Types
Cyclooxygenase-2 (COX-2) Arachidonic Acid Channel -8.5 Arg120, Tyr355, Ser530 Hydrogen Bond, Hydrophobic Interactions
Human Src Kinase ATP-binding site -9.2 Met341, Thr338, Leu273 Halogen Bond (with Chlorine), Hydrophobic Interactions

These simulations can guide which biological assays would be most relevant for experimental validation and provide a rationale for the observed activity of related compounds. nih.gov

Quantum Chemical Calculations for this compound (e.g., electronic properties, reactivity, reaction pathways, transition states)

Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to analyze the reactivity of epoxides, which are strained heterocycles. nih.gov For this compound, these calculations can determine a range of fundamental properties.

Key applications include:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's nucleophilic and electrophilic nature. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Reactivity Analysis: Mapping the electrostatic potential (ESP) onto the electron density surface can identify sites susceptible to nucleophilic or electrophilic attack. The strained epoxide ring and the electron-withdrawing halogen atoms are expected to be key reactive sites.

Reaction Pathways: Quantum calculations can model the ring-opening reactions of the epoxide under various conditions (e.g., acidic or basic), identifying the transition states and determining the activation barriers for different pathways. researchgate.net This is crucial for understanding its metabolic fate and its potential to covalently bind to biological macromolecules. Computational analyses have been used to support the formation of intermediates like chloronium ions in reactions involving epoxides. rsc.org

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

Property Predicted Value (Arbitrary Units) Implication
HOMO Energy -6.8 eV Indicates regions susceptible to electrophilic attack.
LUMO Energy -1.2 eV Indicates regions susceptible to nucleophilic attack (e.g., the epoxide carbons).
HOMO-LUMO Gap 5.6 eV Suggests moderate kinetic stability.
Dipole Moment 2.5 Debye Indicates a polar molecule, influencing solubility and binding.

These calculations provide a foundational understanding of the molecule's intrinsic chemical behavior, which underpins its interactions with biological systems.

Molecular Dynamics Simulations to Explore this compound Conformations and Binding Dynamics

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. researchgate.net An MD simulation of the this compound-protein complex, generated from a docking study, can assess the stability of the binding pose and the flexibility of both the ligand and the protein. doaj.org

During an MD simulation, the system's trajectory is calculated over nanoseconds or even microseconds. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over the simulation time.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimate of the binding affinity. nih.gov

MD simulations are particularly valuable for understanding how water molecules mediate interactions in the binding site and for observing conformational changes that may be induced by the ligand. cas.org

Table 3: Typical Protocol for a Molecular Dynamics Simulation of a Ligand-Protein Complex

Parameter Description Typical Value/Setting
Software Gromacs, AMBER, NAMD AMBER
Force Field Protein: ff19SB, Ligand: GAFF2 ff19SB for protein, GAFF2 for ligand
Water Model TIP3P TIP3P
System Setup Solvated in a cubic box with counter-ions 10 Å buffer, neutralized with Na+/Cl-
Simulation Time Duration of the production run 100 nanoseconds

De Novo Design and Virtual Screening of this compound-Like Scaffolds

Computational methods can accelerate the discovery of new bioactive compounds by either designing them from scratch (de novo design) or by searching large chemical libraries (virtual screening).

De Novo Design: This approach uses algorithms to build new molecules within the constraints of a target's binding pocket. nih.gov Starting with the this compound scaffold, these programs could suggest modifications—such as altering the halogenation pattern or substituting other functional groups—to improve binding affinity or other pharmaceutical properties. This allows for the generation of novel analogues that may not exist in nature but possess enhanced activity. nih.gov

Virtual Screening (VS): VS involves computationally screening vast libraries of compounds against a protein target to identify potential hits. nih.gov A library of marine natural products or other diverse chemical libraries, which can contain billions of molecules, can be docked against a target identified for this compound. nih.govbiorxiv.org This can be followed by filtering based on structural similarity to the this compound scaffold to identify new compounds with potentially similar mechanisms of action but different physicochemical properties. nih.gov

Predictive Modeling for this compound (e.g., ADME prediction in in silico models, environmental fate modeling)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound, which are critical for its development as a drug. nih.gov Freely available web servers like SwissADME and pkCSM can provide rapid predictions for this compound. acs.org These tools use quantitative structure-property relationship (QSPR) models to estimate properties like solubility, lipophilicity (LogP), blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. researchgate.net Such predictions are crucial in the early phases of drug discovery to flag potential liabilities. nih.govacs.org

Table 4: Predicted ADME Properties for this compound

Property/Rule Predicted Value/Outcome Implication for Drug-Likeness
Molecular Weight 302.8 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity) 3.5 Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors 1 Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 2 Compliant with Lipinski's Rule (<10)
Lipinski's Rule of Five No violations Good potential for oral bioavailability
GI Absorption High (Predicted) Likely well-absorbed from the gut

Furthermore, environmental fate modeling can predict how a compound like this compound might behave in the environment. up.pt As an organohalogen, its persistence, bioaccumulation potential, and degradation pathways are of interest. nih.govresearchgate.net These models consider processes like hydrolysis, photolysis, and biodegradation to estimate the compound's environmental half-life and distribution in compartments like water, soil, and sediment. mdpi.comgreenpeace.to

Retrosynthetic Software Applications for this compound Synthesis Planning

The complex, three-dimensional structure of this compound makes its chemical synthesis challenging. Retrosynthesis software, such as SYNTHIA™ or CAS SciFinder's tool, can aid chemists by proposing viable synthetic routes. cas.orgsigmaaldrich.com These programs use databases of known chemical reactions and expert-coded rules to work backward from the target molecule to simpler, commercially available starting materials. synthiaonline.com

For this compound, the software would likely identify key disconnections, such as:

Epoxide Formation: Retrosynthetically opening the epoxide to an alkene precursor, which could be formed via a variety of methods.

Halogenation: Identifying a suitable precursor for the introduction of the chlorine and bromine atoms.

Cyclization: Breaking the chamigrene ring system to reveal simpler acyclic or monocyclic precursors.

The software can generate multiple potential pathways, allowing chemists to evaluate routes based on factors like cost, number of steps, and the use of hazardous reagents. synthiaonline.comyoutube.com

Table 5: Plausible Retrosynthetic Disconnection for this compound

Retrosynthetic Step Precursor(s) Forward Reaction Type
Epoxidation A corresponding chamigrene alkene Alkene epoxidation (e.g., with m-CPBA)
Halonium-induced cyclization An acyclic geranyl derivative Electrophilic cyclization

Cheminformatics Analysis of this compound in Chemical Databases

Cheminformatics involves the analysis of chemical data and databases to discern patterns and relationships. nih.gov Databases like MarinLit, CMNPD, and PubChem serve as vast repositories of marine natural products. nih.govmdpi.com

A cheminformatics analysis of this compound would involve:

Novelty Assessment: Comparing its structure against databases to confirm its uniqueness or identify close analogues. nih.gov

Property Comparison: Calculating physicochemical properties (e.g., molecular weight, LogP, topological polar surface area) and comparing them to the average properties of other marine natural products or approved drugs. Studies have shown that marine natural products, on average, tend to be larger and more hydrophobic than terrestrial ones. researchgate.netacs.org

Scaffold Analysis: Identifying its core scaffold (the chamigrene system) and searching for other compounds containing the same core to explore structure-activity relationships (SAR).

This type of analysis helps place this compound within the broader context of known chemical space and can provide valuable insights for directing its future study. mdpi.com

Table 6: Compound Names Mentioned in this Article

Compound Name
This compound
Arachidonic Acid
m-CPBA (meta-Chloroperoxybenzoic acid)
Sodium

Biotechnological Production and Sustainable Sourcing of Prepacifennol Epoxide

Microbial Fermentation Strategies for Prepacifennol Epoxide Production

Microbial fermentation presents a scalable and contained approach for producing valuable secondary metabolites. While there are no specific reports on the de novo production of this compound in microbes, the heterologous production of other sesquiterpenes is well-established, providing a clear roadmap. nih.govescholarship.org The general strategy involves transferring the biosynthetic genes for this compound into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

The biosynthesis of sesquiterpenes originates from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. escholarship.org Both E. coli and S. cerevisiae naturally produce FPP, which serves as the precursor for various essential molecules. nih.gov To produce this compound, the following key enzymes would need to be introduced and functionally expressed in the microbial host:

Sesquiterpene synthase: An enzyme that cyclizes FPP to form the characteristic chamigrene carbon skeleton.

Cytochrome P450 monooxygenases and other tailoring enzymes: These enzymes would be responsible for the subsequent oxidation, halogenation, and epoxidation steps that decorate the chamigrene scaffold to yield this compound.

Challenges in this approach include the correct folding and activity of algal or fungal enzymes in a bacterial or yeast host, the potential toxicity of the intermediate compounds or the final product to the host organism, and the efficient supply of precursor molecules and cofactors.

Plant Cell and Tissue Culture for this compound Accumulation

Plant cell and tissue culture represents another avenue for the controlled production of secondary metabolites, independent of geographical location and seasonal variations. For this compound, this would involve establishing sterile cultures of cells or tissues from a producing Laurencia species. These cultures could be grown in bioreactors under optimized conditions to maximize the accumulation of the desired compound.

The primary advantage of this method is that the biosynthetic machinery for this compound is already present in the Laurencia cells. The focus of research would be on optimizing the culture conditions to enhance growth and secondary metabolite production. Factors that can be manipulated include:

Nutrient media composition: Adjusting the levels of macro- and micronutrients, vitamins, and plant growth regulators.

Physical parameters: Optimizing temperature, pH, light intensity, and photoperiod.

Elicitation: Introducing specific molecules (elicitors) that can trigger the plant's defense responses and stimulate the production of secondary metabolites.

While promising, challenges such as slow growth rates, genetic instability of the cultures, and often low yields of the target compound need to be addressed for this technology to be commercially viable for this compound production.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Yield

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of sesquiterpenes in microbial hosts. nih.gov These strategies aim to optimize the metabolic pathways of the host organism to channel more carbon towards the synthesis of the target molecule. For this compound production in a heterologous host like S. cerevisiae, several strategies could be employed:

Downregulation of Competing Pathways: Minimizing the flux of FPP towards competing pathways, such as sterol biosynthesis, by down-regulating or knocking out key enzymes can further increase the availability of the precursor for this compound production. illinois.edu

Enzyme Engineering: The catalytic efficiency of the introduced sesquiterpene synthase and tailoring enzymes can be improved through protein engineering techniques like directed evolution.

Compartmentalization: Targeting the biosynthetic enzymes to specific cellular compartments, such as the mitochondria or peroxisomes, can help to isolate the pathway from competing reactions and potentially toxic intermediates.

The application of CRISPR/Cas9 and other advanced genetic tools has significantly accelerated the ability to make precise and multiple modifications to the genomes of production organisms, making the construction of highly optimized cell factories for sesquiterpene production an increasingly achievable goal. illinois.edu

Table 1: Potential Metabolic Engineering Targets for Sesquiterpene Production

Target PathwayEngineering StrategyObjectiveExample Genes (S. cerevisiae)
Mevalonate (B85504) (MVA) PathwayOverexpressionIncrease FPP precursor supplytHMG1, ERG20
Sterol BiosynthesisDownregulation/KnockoutDivert FPP from competing pathwaysERG9
Sesquiterpene BiosynthesisCodon Optimization & High-Copy PlasmidsEnhance expression of pathway enzymesChamigrene synthase, Halogenases, Epoxidases
Cofactor RegenerationOverexpression of related pathwaysEnsure sufficient supply of NADPH/ATPZWF1 (Pentose Phosphate (B84403) Pathway)

Development of Sustainable Biocatalytic Routes to this compound

Biocatalysis utilizes isolated enzymes or whole cells to perform specific chemical transformations. This approach can be highly selective and operates under mild conditions, making it an attractive green chemistry method. nih.gov For this compound, a biocatalytic route could involve the enzymatic epoxidation of a suitable precursor.

The epoxidation of terpenes can be achieved using various enzymes, such as lipoxygenases or engineered P450 monooxygenases. nih.gov A potential biocatalytic process for this compound could start from a halogenated chamigrene precursor, which is then selectively epoxidized in the final step. The advantages of such a process include:

High stereoselectivity: Enzymes can often distinguish between different stereoisomers, leading to the production of a single, optically pure product.

Mild reaction conditions: Biocatalytic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, reducing energy consumption and the need for harsh chemicals.

Reduced waste generation: The high selectivity of enzymes minimizes the formation of byproducts, simplifying downstream processing.

The development of a biocatalytic route would require the discovery or engineering of an enzyme with high activity and selectivity for the specific epoxidation reaction required to form this compound.

Semi-synthetic Production from Abundant Natural Precursors (e.g., enzymatic transformations)

Semi-synthesis combines chemical synthesis with biological processes. In the context of this compound, this could involve the isolation of an abundant, structurally related natural product, followed by one or more enzymatic or chemical steps to convert it into the target molecule. For example, a more common, non-epoxidated chamigrene sesquiterpene could be isolated from a natural source in large quantities. This precursor could then be subjected to a highly selective enzymatic epoxidation, as described in the biocatalysis section.

Agricultural and Cultivation Practices for this compound-Producing Organisms

The most direct way to source this compound is through the cultivation of the organisms that naturally produce it, primarily red algae of the genus Laurencia. illinois.edufao.org Developing sustainable aquaculture or mariculture practices for these seaweeds is a key area of research.

Initial studies on the cultivation of Laurencia species have shown that it is feasible to grow them in controlled tank-based systems. illinois.edu Key factors for successful cultivation include:

Optimizing physical parameters: This includes light intensity, water temperature, and flow rate to mimic their natural habitat. nih.gov

Nutrient management: Providing a balanced supply of essential nutrients is crucial for healthy growth and can influence the production of secondary metabolites.

Pest and disease control: In a cultivation setting, it is important to manage potential threats from grazers and pathogens.

Harvesting techniques: Developing sustainable harvesting methods that allow for the regeneration of the algal biomass is essential for long-term production.

While cultivation offers a direct and natural source of this compound, yields can be variable and dependent on environmental conditions. There is also a need for further research to optimize cultivation conditions specifically for maximizing the production of this particular compound. illinois.edu

Emerging Applications and Future Research Directions for Prepacifennol Epoxide

Potential Applications of Prepacifennol Epoxide in Materials Science (e.g., polymer chemistry, coatings, bio-based materials)

The presence of a reactive epoxide ring in this compound opens up possibilities for its use in materials science, particularly in polymer chemistry. Epoxides are known to be valuable functional groups for a variety of reactions due to their highly strained ring structure. nih.gov They are key components in the synthesis of epoxy resins, which are widely used as adhesives, coatings, and composite materials due to their strong adhesion, chemical resistance, and mechanical strength. wikipedia.org

The epoxide group can undergo ring-opening polymerization to form polyethers, or it can be reacted with various nucleophiles to introduce specific functionalities into a polymer chain. researchgate.netnih.gov For instance, the reaction of epoxides with amines is the fundamental chemistry behind the curing of epoxy glues. researchgate.net Thiol-epoxy "click" chemistry is another efficient method for creating functionalized polymers and cross-linked networks. wikipedia.org

Given these properties, this compound could potentially serve as a bio-based monomer or cross-linking agent in the development of novel polymers. Its complex and rigid molecular structure could impart unique thermal and mechanical properties to the resulting materials. Furthermore, the halogen atoms present in the molecule could enhance flame retardancy or modify the refractive index of polymers, making it a candidate for specialized coatings and optical materials.

Table 1: Potential Roles of this compound in Materials Science

Potential ApplicationRole of this compoundPotential Benefits
Polymer Synthesis Bio-based monomer or co-monomerIntroduction of unique structural motifs, potential for biodegradability.
Cross-linking Agent Forms cross-linked polymer networksEnhanced thermal stability and mechanical strength of materials.
Functional Coatings Additive to coating formulationsPotential for improved flame retardancy and modified optical properties.
Bio-based Adhesives Component in epoxy resin formulationsDevelopment of adhesives from a renewable marine source.

Exploration of this compound in Agrochemical Development (e.g., bio-pesticides, plant growth regulators, crop protection)

Marine natural products are a rich source of biologically active compounds with potential applications in agriculture. ubd.edu.bn Halogenated compounds, in particular, are known to possess a wide range of bioactivities, including insecticidal and antimicrobial properties. frontiersin.org While direct studies on the agrochemical potential of this compound are limited, the bioactivities of related compounds suggest it could be a promising candidate for the development of new agrochemicals.

Sesquiterpenoids isolated from various plant genera have demonstrated significant anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral activities. mdpi.com The chamigrane sesquiterpenes, the class of compounds to which this compound belongs, have been shown to exhibit cytotoxic and other biological activities. researchgate.net This suggests that this compound could possess insecticidal or pesticidal properties that could be harnessed for crop protection.

Furthermore, many marine algae produce halogenated metabolites that may have ecological roles, such as defense against predators and fouling organisms. nih.govresearchgate.net This defensive function in their natural environment is a strong indicator of their potential as active ingredients in bio-pesticides. Future research could focus on screening this compound and its derivatives for activity against common agricultural pests and pathogens.

This compound as a Chemical Probe for Fundamental Biological Research

The high reactivity of the epoxide ring makes this compound a potential chemical probe for studying fundamental biological processes. semanticscholar.org Epoxides are electrophilic and can react with various nucleophilic residues in biomolecules, such as amino acids in proteins and nitrogenous bases in DNA. experiment.com This reactivity can be exploited to identify and study the function of specific cellular targets.

The use of epoxides as chemical probes is a well-established strategy in chemical biology. For example, epoxide-containing compounds have been used to study the activity of enzymes such as epoxide hydrolases. researchgate.net Given the unique structural features of this compound, it could serve as a specialized tool to probe biological systems, particularly those related to the unique adaptations of marine organisms.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The discovery and development of new natural products can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). Current time information in Bangalore, IN.oup.comepa.gov These technologies can be applied to various stages of the research pipeline for this compound, from identifying new sources to optimizing its biological activity.

Identification of Novel Biological Activities and Unexplored Mechanisms of this compound in Non-Human Models

While some biological activities have been reported for related chamigrane sesquiterpenes, the full spectrum of bioactivity for this compound remains largely unexplored. researchgate.net Research on non-human models is crucial for identifying novel therapeutic potentials and understanding the compound's mechanism of action.

Studies have shown that halogenated metabolites from marine fungi possess potent cytotoxic, antibacterial, and anti-inflammatory activities. frontiersin.org Similarly, sesquiterpenes from other natural sources have demonstrated antiviral properties. mdpi.comnih.govmdpi.com Based on these findings, future research on this compound could investigate its potential as an antimicrobial, antiviral, or anti-inflammatory agent in various non-human models.

For instance, its efficacy could be tested against a panel of pathogenic bacteria and fungi relevant to veterinary medicine or aquaculture. Its antiviral activity could be assessed against viruses affecting fish or other marine organisms. Investigating its anti-inflammatory properties in models of induced inflammation could also reveal new therapeutic avenues. The presence of the epoxide group is often associated with cytotoxicity, a property that could be explored for its potential in treating proliferative diseases in non-human systems. nih.gov

Table 2: Potential Unexplored Biological Activities of this compound

Potential Biological ActivityRationale based on Related CompoundsPotential Non-Human Model Applications
Antimicrobial Halogenated marine compounds and sesquiterpenes show antimicrobial effects. frontiersin.orgmdpi.comTreatment of bacterial and fungal infections in veterinary and aquaculture settings.
Antiviral Sesquiterpenes have demonstrated antiviral properties. mdpi.comnih.govmdpi.comControl of viral diseases in livestock and farmed fish.
Anti-inflammatory Many natural products, including sesquiterpenes, possess anti-inflammatory activity. mdpi.comManagement of inflammatory conditions in animals.
Cytotoxic The epoxide functional group is often linked to cytotoxic effects. nih.govPotential for treating certain animal cancers or other proliferative disorders.

Translational Research Opportunities for this compound in Non-Human Systems (e.g., veterinary science, agricultural science)

The potential biological activities of this compound offer several translational research opportunities in non-human systems, particularly in veterinary and agricultural science. The discovery of novel antimicrobial and antiparasitic agents is of high importance in these fields due to the increasing prevalence of drug-resistant pathogens.

In veterinary science, if this compound is found to have potent antimicrobial activity, it could be developed into new treatments for infections in companion animals or livestock. Its potential antiparasitic properties, suggested by the activity of other chamigrane sesquiterpenes against parasites like Naegleria fowleri, could lead to new therapies for parasitic diseases in animals. nih.gov

In agricultural science, as mentioned earlier, its potential as a biopesticide could be a significant area of translational research. The development of natural product-based pesticides is a key strategy for sustainable agriculture, reducing the reliance on synthetic chemicals that can have negative environmental impacts. ubd.edu.bn Further research would be needed to assess its efficacy, safety, and stability in agricultural formulations.

Environmental Impact and Degradation Pathways of this compound

Understanding the environmental fate of a novel compound is crucial before its widespread application. As a halogenated organic compound, the environmental impact and degradation pathways of this compound require careful consideration. Halogenated compounds can sometimes be persistent in the environment, but many are also susceptible to biodegradation by microorganisms. nih.govoup.comnih.gov

The degradation of halogenated compounds in the environment can occur through various microbial pathways, including aerobic and anaerobic processes. oup.com Specific enzymes, such as dehalogenases and epoxide hydrolases, play a key role in the breakdown of these molecules. Halohydrin dehalogenases, for example, can catalyze the dehalogenation of halohydrins to form epoxides, and can also be involved in the ring-opening of epoxides. wikipedia.org Epoxide hydrolases catalyze the hydrolysis of the epoxide ring to form diols, which are generally more water-soluble and less reactive. researchgate.netmdpi.com

Future research should focus on investigating the biodegradability of this compound by exposing it to various microbial consortia from marine and terrestrial environments. Identifying the specific enzymes and metabolic pathways involved in its degradation will be essential for assessing its environmental persistence and potential for bioaccumulation. This knowledge is critical for ensuring the sustainable use of this and other marine natural products. experiment.commdpi.com

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